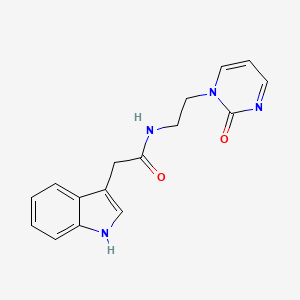
2-(1H-indol-3-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-3-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as IPEA and is known to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Evaluation as Antimicrobial Agents : Novel derivatives of "2-(1H-indol-3-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide" have been synthesized and evaluated for their antimicrobial efficacy. Debnath and Ganguly (2015) synthesized a series of derivatives, showing promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating the potential of these compounds as antimicrobial agents (Debnath & Ganguly, 2015).
Antiallergic and Anti-inflammatory Applications
- Antiallergic Agents : Research by Menciu et al. (1999) on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides showed significant antiallergic properties, highlighting the compound's potential in developing novel antiallergic treatments. The study identified compounds with potent antiallergic activity, demonstrating the therapeutic potential of these derivatives (Menciu et al., 1999).
- Anti-inflammatory Drug Design : Al-Ostoot et al. (2020) synthesized an indole acetamide derivative with anti-inflammatory properties confirmed by in silico modeling targeting the cyclooxygenase domains. This research opens up possibilities for the development of new anti-inflammatory drugs based on the structure of "this compound" (Al-Ostoot et al., 2020).
Anticancer and Cytotoxic Applications
- Anticancer Drug Development : Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity, confirmed through in silico studies targeting the VEGFr receptor. This suggests that modifications of the core structure could lead to potent anticancer agents (Sharma et al., 2018).
- Cytotoxic Activity Assessment : AkgÜl et al. (2013) explored the cytotoxic activity of derivatives of "this compound" against various cancer cell lines, indicating the potential use of these compounds in cancer therapy (AkgÜl et al., 2013).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(17-7-9-20-8-3-6-18-16(20)22)10-12-11-19-14-5-2-1-4-13(12)14/h1-6,8,11,19H,7,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRMGKQYCQPTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2534819.png)
![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate](/img/structure/B2534820.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)
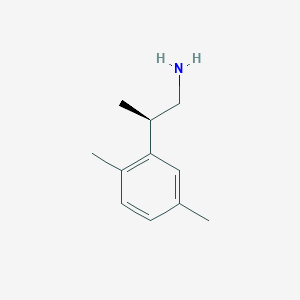
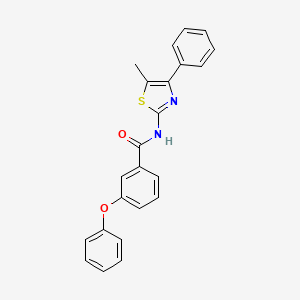

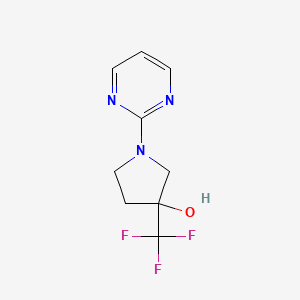


![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2534831.png)
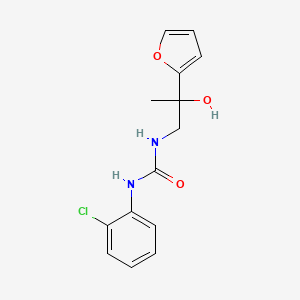
![1,3-dimethyl-6-propyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534834.png)
![1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2534836.png)